

# Gold Therapy in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Solganal |           |
| Cat. No.:            | B1241724 | Get Quote |

For decades, gold-based compounds were a cornerstone in the management of rheumatoid arthritis (RA). This guide provides a meta-analysis of clinical outcomes associated with gold therapy, offering a comparative perspective against placebo and other disease-modifying antirheumatic drugs (DMARDs). The following sections present quantitative data from key clinical trials, detail the experimental methodologies employed, and visualize the immunological signaling pathways modulated by gold compounds. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of gold therapy's performance.

#### **Quantitative Clinical Outcomes**

The efficacy and safety of injectable gold therapy have been evaluated in numerous clinical trials. The data presented below is a synthesis from meta-analyses of randomized controlled trials comparing intramuscular gold compounds (like gold sodium thiomalate) to placebo in patients with rheumatoid arthritis.

#### Efficacy of Injectable Gold Therapy vs. Placebo

A meta-analysis of four randomized controlled trials encompassing 415 patients demonstrated a statistically significant benefit of injectable gold over placebo in the short-term treatment of rheumatoid arthritis.[1][2] The primary efficacy endpoints revealed a notable improvement in patients receiving gold therapy.



| Outcome Measure                                                                                                   | Percentage Improvement<br>in Favor of Gold (Adjusted<br>for Placebo) | p-value   |
|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Active Joint Count                                                                                                | 30.1%                                                                | < 0.00001 |
| Grip Strength                                                                                                     | 13.7%                                                                | < 0.013   |
| Functional Capacity                                                                                               | 13.0%                                                                | < 0.0005  |
| Hemoglobin Concentration                                                                                          | 5.3%                                                                 | < 0.02    |
| Erythrocyte Sedimentation<br>Rate (ESR)                                                                           | 19.6%                                                                | < 0.02    |
| Table 1: Pooled estimate of the benefit of injectable gold salts in rheumatoid arthritis from a meta-analysis.[3] |                                                                      |           |

Another analysis of the same four trials found that patients receiving gold injections had 30% fewer swollen joints compared to those on placebo.[1][2]

# ACR Response Rates: Injectable Gold in Combination with Methotrexate

A 48-week, randomized, double-blind, placebo-controlled multicenter trial (the METGO study) evaluated the efficacy of adding intramuscular gold to methotrexate (MTX) in patients with a suboptimal response to MTX alone.[4] The results showed a significant improvement in the American College of Rheumatology (ACR) response rates for the combination therapy group.



| ACR Response | Gold +<br>Methotrexate<br>Group | Placebo +<br>Methotrexate<br>Group | p-value |
|--------------|---------------------------------|------------------------------------|---------|
| ACR20        | 61%                             | 30%                                | 0.014   |
| ACR50        | 26%                             | 4%                                 | 0.017   |
| ACR70        | 21%                             | 0%                                 | 0.011   |

Table 2: ACR20,
ACR50, and ACR70
response rates at 48
weeks for patients
receiving
intramuscular gold in
addition to
methotrexate

compared to placebo plus methotrexate.[4]

#### **Adverse Events and Treatment Discontinuation**

While demonstrating efficacy, gold therapy is associated with a higher incidence of adverse events compared to placebo, leading to a notable rate of treatment withdrawal.



| Adverse Event Outcome         | Gold Therapy<br>Group    | Placebo Group | Odds Ratio (95%<br>CI) |
|-------------------------------|--------------------------|---------------|------------------------|
| Withdrawals due to Toxicity   | 22%                      | 4%            | 3.9 (2.1 - 7.2)        |
| Total Therapy Discontinuation | 30%                      | 15%           | 2.2 (1.4 - 3.6)        |
| Dermatitis                    | 15% higher than placebo  | -             | -                      |
| Proteinuria                   | 0.7% higher than placebo | -             | -                      |
| Table 3: Pooled               |                          |               | _                      |
| analysis of side              |                          |               |                        |
| effects and treatment         |                          |               |                        |
| withdrawals in                |                          |               |                        |
| patients receiving            |                          |               |                        |
| injectable gold versus        |                          |               |                        |
| placebo.[1][2][3]             |                          |               |                        |

## **Experimental Protocols**

The clinical trials included in the meta-analyses were conducted prior to the establishment of standardized outcome measures like the ACR core set. However, the general methodologies can be summarized.

#### **Design of Key Placebo-Controlled Trials**

The foundational meta-analyses on injectable gold therapy for rheumatoid arthritis included four key randomized controlled trials (RCTs):

- Empire Rheumatism Council (1960): A multicenter controlled trial comparing gold therapy to a placebo.[5][6][7]
- Cooperating Clinics Committee of the American Rheumatism Association (1973): A controlled trial of gold salt therapy in RA.[8][9]



- Sigler et al. (1974): A double-blind study of gold salts in the treatment of RA.[10]
- Ward et al. (1983): A comparison of auranofin, gold sodium thiomalate, and placebo.

#### General Protocol:

- Participants: Patients diagnosed with active rheumatoid arthritis.
- Intervention: Intramuscular injections of gold salts (e.g., gold sodium thiomalate). Dosing schedules typically involved an initial test dose followed by weekly injections, with the dosage adjusted based on patient response and tolerance.
- Control: Placebo injections administered on the same schedule as the active treatment.
- Duration: The trials typically had a minimum duration of 20 weeks.[1]
- Outcome Measures: Efficacy was assessed through measures such as the number of swollen and tender joints, grip strength, functional capacity (e.g., activities of daily living), and laboratory markers of inflammation like Erythrocyte Sedimentation Rate (ESR).[3][11] Safety was evaluated by monitoring for adverse events, with a focus on mucocutaneous reactions, proteinuria, and hematological abnormalities.

### **METGO Study Protocol (Combination Therapy)**

- Objective: To assess the efficacy and safety of adding intramuscular gold to the treatment regimen of RA patients with a suboptimal response to methotrexate.[4]
- Design: A 48-week, randomized, double-blind, double-observer, placebo-controlled multicenter trial.[4]
- Participants: 65 RA patients with a suboptimal response to at least 12 weeks of methotrexate therapy.[4]
- Intervention: Weekly intramuscular gold injections in addition to the patient's existing methotrexate regimen.[4]
- Control: Weekly placebo injections in addition to the patient's existing methotrexate regimen. [4]



- Primary Outcome: The percentage of patients achieving an ACR20 response at week 48.[4]
- Secondary Outcomes: ACR50 and ACR70 response rates, individual components of the ACR criteria, quality of life, and adverse events.[4]

# **Signaling Pathway Modulation by Gold Compounds**

Gold compounds exert their immunomodulatory and anti-inflammatory effects by interfering with several key intracellular signaling pathways. The diagrams below illustrate the putative mechanisms of action.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Injectable gold for rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injectable gold for treating rheumatoid arthritis | Cochrane [cochrane.org]
- 3. Meta-analysis of injectable gold in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 48-week, randomized, double-blind, double-observer, placebo-controlled multicenter trial
  of combination methotrexate and intramuscular gold therapy in rheumatoid arthritis: results
  of the METGO study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GOLD therapy in rheumatoid arthritis. Report of a multicentre control trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Gold Therapy in Rheumatoid Arthritis: Final Report of a Multicentre Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Therapy in Rheumatoid Arthritis: Final Report of a Multicentre Controlled Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A controlled trial of gold salt therapy in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Gold salts in the treatment of rheumatoid arthritis. A double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gold Therapy in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241724#meta-analysis-of-gold-therapy-clinical-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com